1,4,5,6-Tetrahydro-1-methyl-3-cyclopentapyrazolamine
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Overview
Description
1,4,5,6-Tetrahydro-1-methyl-3-cyclopentapyrazolamine is a heterocyclic compound with a unique structure that includes a pyrazole ring fused to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,6-Tetrahydro-1-methyl-3-cyclopentapyrazolamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazine derivative with a cyclopentanone derivative in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,4,5,6-Tetrahydro-1-methyl-3-cyclopentapyrazolamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring .
Scientific Research Applications
1,4,5,6-Tetrahydro-1-methyl-3-cyclopentapyrazolamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 1,4,5,6-Tetrahydro-1-methyl-3-cyclopentapyrazolamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,4,5,6-Tetrahydro-3-cyclopentapyrazolamine
- 1-Methyl-1,4,5,6-tetrahydro-cyclopentapyrazole-3-carboxylic acid
- 3-Methyl-1-butanol
Uniqueness
1,4,5,6-Tetrahydro-1-methyl-3-cyclopentapyrazolamine is unique due to its specific structural features and the presence of a methyl group on the pyrazole ring. This structural uniqueness can influence its reactivity and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-10-6-4-2-3-5(6)7(8)9-10/h2-4H2,1H3,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIGXEFEWNKGEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCC2)C(=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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